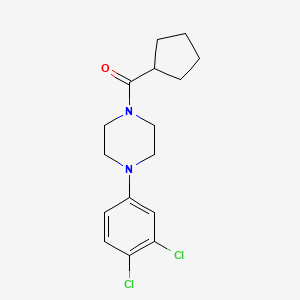
1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine
Vue d'ensemble
Description
1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in research and medicine. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In
Mécanisme D'action
1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. By activating these receptors, 1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine can modulate the release of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation can lead to a variety of biochemical and physiological effects, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on appetite and sleep. These effects are mediated by the activation of 5-HT1A receptors in the brain, which can modulate the release of various neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine has several advantages for use in lab experiments, including its selectivity for 5-HT1A receptors and its ability to modulate the release of various neurotransmitters in the brain. However, 1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine also has several limitations, including its potential for off-target effects and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine, including the development of more selective agonists and antagonists for 5-HT1A receptors, the investigation of the role of serotonin receptors in the pathophysiology of various psychiatric and neurological disorders, and the development of new drugs for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine, as well as its potential for off-target effects and toxicity.
Applications De Recherche Scientifique
1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine has been extensively studied for its potential use in a variety of fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine has been used as a tool to study the role of serotonin receptors in the brain, as well as to investigate the mechanisms underlying drug addiction and withdrawal. In pharmacology, 1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine has been used to study the effects of various drugs on the central nervous system, as well as to develop new drugs for the treatment of psychiatric disorders. In toxicology, 1-(cyclopentylcarbonyl)-4-(3,4-dichlorophenyl)piperazine has been used to study the effects of environmental toxins on the brain, as well as to investigate the mechanisms underlying neurodegenerative diseases.
Propriétés
IUPAC Name |
cyclopentyl-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O/c17-14-6-5-13(11-15(14)18)19-7-9-20(10-8-19)16(21)12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAPAAQQIJVEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)
![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4585459.png)

![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4585466.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide](/img/structure/B4585474.png)
![N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4585495.png)


![4-{2-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B4585511.png)
![2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)